molecular formula C16H16FN5OS B3009873 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1105202-82-1

2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide

Cat. No.: B3009873
CAS No.: 1105202-82-1
M. Wt: 345.4
InChI Key: ULZZOUSEDSXXFO-UHFFFAOYSA-N
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Description

2-((1-(4-Fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a heterocyclic compound featuring a pyrazolo-pyridazine core substituted with a 4-fluorophenyl group at position 1, an isopropyl group at position 4, and a thioacetamide moiety at position 5. The fluorine atom on the phenyl ring enhances metabolic stability and lipophilicity, while the isopropyl group may influence steric interactions in biological targets.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5OS/c1-9(2)14-12-7-19-22(11-5-3-10(17)4-6-11)15(12)16(21-20-14)24-8-13(18)23/h3-7,9H,8H2,1-2H3,(H2,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZZOUSEDSXXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(C2=C1C=NN2C3=CC=C(C=C3)F)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyridazine core, followed by the introduction of the fluorophenyl and isopropyl groups. The final step involves the thiolation of the acetamide group. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the sulfur atom, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyridazine core or the acetamide group.

    Substitution: Halogenation or alkylation reactions can introduce new functional groups to the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions vary but often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific diseases or conditions.

    Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compound 118d (2-((1-(2-Chloro-2-phenylethyl)-4-((3-chlorophenethyl)amino)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-morpholinophenyl)acetamide):

  • Structural Similarities : Both compounds share a pyrazolo-pyrimidine/pyridazine core and a thioacetamide group.
  • Key Differences: Substituents: The target compound has a 4-fluorophenyl and isopropyl group, whereas 118d features chloro-phenylethyl and chlorophenethyl amino substituents. Physicochemical Properties:
  • Molecular Weight: 118d (662.63 g/mol) vs.
  • Yield : 118d was synthesized in 44% yield, suggesting moderate synthetic efficiency .

Thiazolo[4,5-d]Pyrimidine Derivatives (e.g., compound 19/20 from ):

  • Core Differences : These derivatives replace the pyrazolo-pyridazine core with a thiazolo-pyrimidine scaffold.
  • Functional Groups : Both classes include aromatic (e.g., phenyl) and heteroatom-rich substituents.
Fluorinated and Chlorinated Analogues ()

Several compounds listed in share halogenated aromatic substituents, such as:

  • 7-Chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-3-quinoline carboxylic acid: Features dual fluorine and chlorine substitution, which may enhance bioavailability compared to mono-halogenated analogues.
  • 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid: Demonstrates that fluorine placement influences electronic effects and target binding.

Key Observations :

  • Fluorine vs. Chlorine : The target compound’s 4-fluorophenyl group may offer better metabolic stability and reduced toxicity compared to chlorinated analogues (e.g., 118d’s 3-chlorophenethyl group) .
  • Isopropyl vs.

Biological Activity

The compound 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a novel pyrazolo derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by the following components:

  • Pyrazolo[3,4-d]pyridazine moiety : Imparts unique pharmacological properties.
  • Fluorophenyl and isopropyl groups : Enhance lipophilicity and biological activity.

The molecular formula is C20H19FN6O2SC_{20}H_{19}FN_{6}O_{2}S with a molecular weight of approximately 426.5 g/mol.

Mechanisms of Biological Activity

Preliminary studies have indicated that derivatives of pyrazolo compounds exhibit significant cytotoxic effects against various cancer cell lines. The specific mechanisms through which this compound operates include:

  • Inhibition of Kinases : Many pyrazole derivatives are known to inhibit key kinases involved in cancer progression, such as BRAF and EGFR.
  • Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further therapeutic development.

Cytotoxicity Studies

Recent investigations have reported that related pyrazolo compounds demonstrate potent anti-proliferative properties. For instance:

  • MCF-7 and HCT-116 Cell Lines : IC50 values indicate significant cytotoxicity, with some compounds showing IC50 values as low as 0.01 µM against MCF-7 cells .
CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-70.01Apoptosis induction
Other Pyrazole DerivativeHCT-1160.03Kinase inhibition

Synergistic Effects

In combination studies with doxorubicin, certain pyrazoles exhibited a synergistic effect, enhancing the overall cytotoxicity against resistant cancer cell lines. This suggests potential for combination therapies in clinical settings .

Case Studies

A notable study examined the effects of various pyrazole derivatives on breast cancer cell lines characterized by intermediate responses to chemotherapy. The results showed that:

  • Compounds with thiocarbamoyl groups demonstrated enhanced cytotoxicity when combined with standard chemotherapeutics like doxorubicin.

This highlights the potential role of this compound in developing more effective cancer treatments.

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